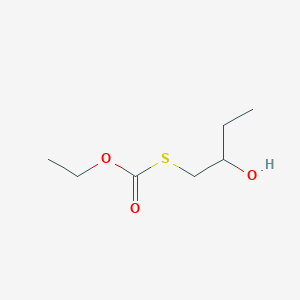
O-Ethyl S-(2-hydroxybutyl) carbonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl S-(2-hydroxybutyl) carbonothioate is an organic compound that belongs to the class of carbonothioates. These compounds are characterized by the presence of a carbonothioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an oxygen atom. The compound’s molecular formula is C7H14O3S, and it has a variety of applications in different fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-hydroxybutyl) carbonothioate typically involves the reaction of ethyl chloroformate with 2-hydroxybutyl mercaptan. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
O-Ethyl S-(2-hydroxybutyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonothioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbonothioates depending on the nucleophile used.
科学研究应用
O-Ethyl S-(2-hydroxybutyl) carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of O-Ethyl S-(2-hydroxybutyl) carbonothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
O-Ethyl carbonothioate: Similar structure but lacks the hydroxybutyl group.
S-(2-hydroxybutyl) carbonothioate: Similar structure but lacks the ethoxy group.
Uniqueness
O-Ethyl S-(2-hydroxybutyl) carbonothioate is unique due to the presence of both ethoxy and hydroxybutyl groups
属性
CAS 编号 |
87483-20-3 |
|---|---|
分子式 |
C7H14O3S |
分子量 |
178.25 g/mol |
IUPAC 名称 |
ethyl 2-hydroxybutylsulfanylformate |
InChI |
InChI=1S/C7H14O3S/c1-3-6(8)5-11-7(9)10-4-2/h6,8H,3-5H2,1-2H3 |
InChI 键 |
DLRHZQOAAOCAOM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CSC(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
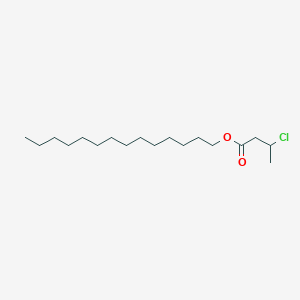
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
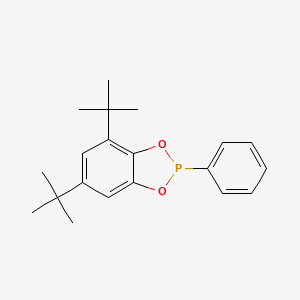
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
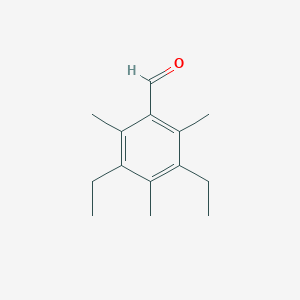


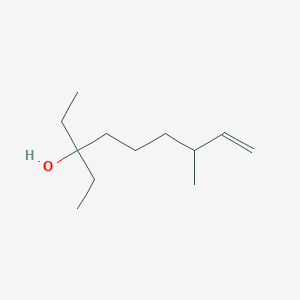
![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
